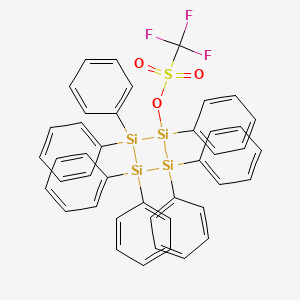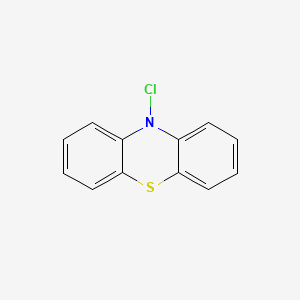
10-Chloro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class, characterized by its fused benzene and sulfur-containing heterocyclic rings. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Chloro-10H-phenothiazine can be synthesized through various synthetic routes. One common method involves the chlorination of phenothiazine under controlled conditions. The reaction typically requires a chlorinating agent, such as thionyl chloride, and a suitable solvent, like dichloromethane, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing safety measures to handle hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of phenothiazine derivatives with higher oxidation states.
Reduction: Reduction reactions typically result in the formation of reduced phenothiazine derivatives.
Substitution: Substitution reactions can produce a variety of substituted phenothiazine compounds, depending on the nucleophile used.
Scientific Research Applications
10-Chloro-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in organic synthesis.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes.
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antipsychotic and antimicrobial activities.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 10-Chloro-10H-phenothiazine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It modulates signaling pathways related to neurotransmission, inflammation, and oxidative stress.
Comparison with Similar Compounds
10-Chloro-10H-phenothiazine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other phenothiazine derivatives, such as chlorpromazine and prochlorperazine, share structural similarities with this compound.
Uniqueness: this compound is distinguished by its specific chemical properties and applications, making it a valuable compound in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
188658-86-8 |
|---|---|
Molecular Formula |
C12H8ClNS |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
10-chlorophenothiazine |
InChI |
InChI=1S/C12H8ClNS/c13-14-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
WTZXRBRJMOGYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


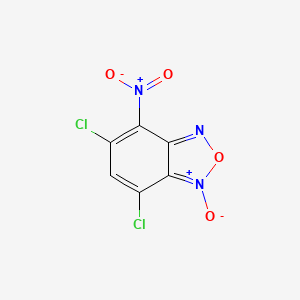


![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
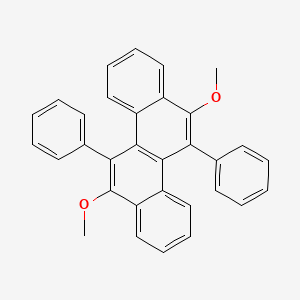
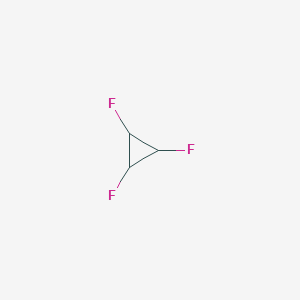
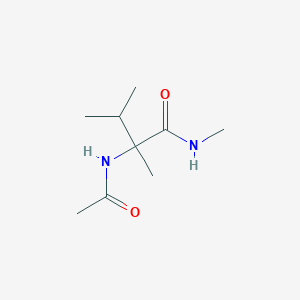

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
